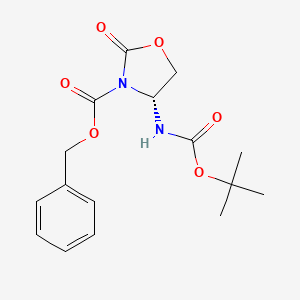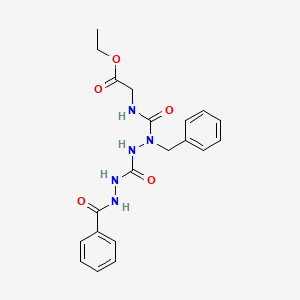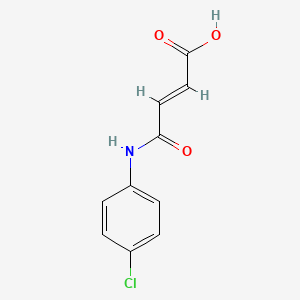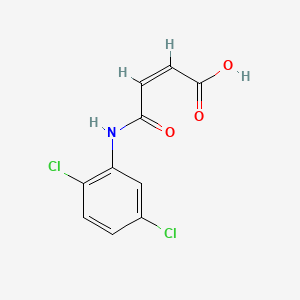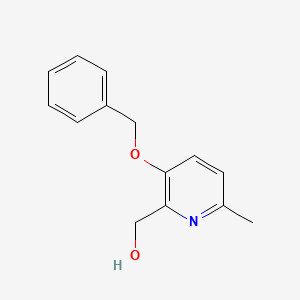
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol
Overview
Description
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic molecule that contains a pyridine ring, a benzene ring, and a hydroxyl group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol is not well understood. However, studies have shown that the compound exhibits cytotoxic activity against cancer cells by inducing apoptosis. It has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis. It has also been shown to inhibit the growth of bacteria, including MRSA. However, the compound has not been extensively studied for its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol has several advantages for lab experiments, including its potential application in the development of new drugs and its ability to form complexes with metal ions. However, the compound has some limitations, including its low yield and limited knowledge of its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for the study of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the development of new drugs. The compound can also be studied for its potential application in coordination chemistry and as a starting material for the synthesis of other compounds. Further studies can also be conducted to optimize the synthesis method and increase the yield of the compound. Overall, this compound has the potential to make significant contributions to various fields of scientific research.
Scientific Research Applications
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol has been used in various scientific research applications, including as a starting material for the synthesis of other compounds. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. The compound has also been studied for its potential application in the development of new drugs, particularly for the treatment of cancer and infectious diseases.
properties
IUPAC Name |
(6-methyl-3-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFUMBATUAVGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide](/img/structure/B3258504.png)
![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)
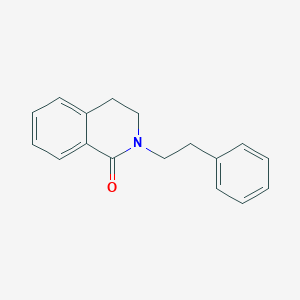

![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
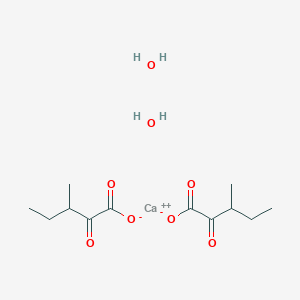
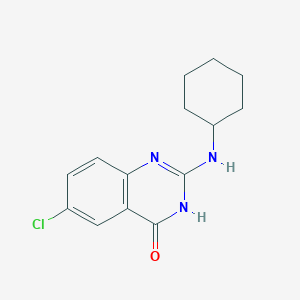
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)
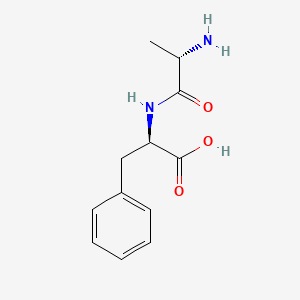
![1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine](/img/structure/B3258558.png)
